REACTION_CXSMILES
|
CN(C=O)C.O=P(Cl)(Cl)[Cl:8].[OH:11][C:12]1[CH:17]=[C:16](O)[N:15]=[CH:14][N:13]=1.CC(C)=O.[CH2:23]([Cl:25])Cl>>[Cl:8][C:16]1[C:17]([CH:12]=[O:11])=[C:23]([Cl:25])[N:13]=[CH:14][N:15]=1
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Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC(=C1)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mass at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
wise at 0° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Reflux the reaction mass for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mass under vacuum
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
CUSTOM
|
Details
|
the concentrated reaction mass
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
EXTRACTION
|
Details
|
Extract the product with diethyl ether
|
Type
|
WASH
|
Details
|
wash with saturated aq. sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate it under vacuum
|
Type
|
CUSTOM
|
Details
|
to get pale yellow solid as product (6.2 g, 40%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1C=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |